trans-trans-Mivacurium
Beschreibung
Eigenschaften
CAS-Nummer |
771435-46-2 |
|---|---|
Molekularformel |
C58H80N2O14+2 |
Molekulargewicht |
1029.3 g/mol |
IUPAC-Name |
bis[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1 |
InChI-Schlüssel |
ILVYCEVXHALBSC-HBJABBCZSA-N |
Isomerische SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-Mivacurium involves the reaction of benzylisoquinolinium derivatives under specific conditions. The process typically includes the formation of quaternary ammonium compounds, followed by selective isomerization to obtain the trans-trans isomer .
Industrial Production Methods: Industrial production of trans-trans-Mivacurium involves large-scale synthesis using high-performance liquid chromatography (HPLC) to separate and purify the desired isomer. The process ensures that the final product contains a high percentage of the trans-trans isomer, typically around 57% .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-trans-Mivacurium undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by plasma pseudocholinesterase (PChE) to form quaternary alcohol and mono-ester metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by pseudocholinesterase in plasma.
Oxidation and Reduction: Typically require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Hydrolysis Products: Quaternary alcohol and mono-ester metabolites.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mivacurium is composed of three stereoisomers: trans-trans (52-60%), cis-trans (34-40%), and cis-cis (4-8%). The trans-trans isomer is particularly significant due to its potency and rapid metabolism.
Key Pharmacokinetic Characteristics
- Elimination Half-Life : The trans-trans isomer has a short elimination half-life of approximately 1.9 minutes, which contributes to its rapid recovery profile post-anesthesia .
- Volume of Distribution : The volume of distribution for trans-trans-Mivacurium is around 0.15 L/kg, indicating a relatively low distribution in body tissues .
- Clearance Rate : The steady-state clearance rate for the trans-trans isomer is approximately 63 mL/min/kg, which facilitates its quick clearance from the body after administration .
Fast-Track Anesthesia
Trans-trans-Mivacurium has been effectively utilized in fast-track anesthesia protocols, particularly in pediatric surgeries such as transthoracic device closure of ventricular septal defects (VSDs). A study involving 108 children showed that the use of mivacurium resulted in better intubation conditions and shorter recovery times compared to cisatracurium . The results indicated:
- Onset Time : Significantly shorter onset time for neuromuscular blockade.
- Duration of Action : Reduced duration of clinical action and quicker recovery indices were observed in patients receiving trans-trans-Mivacurium.
Surgical Procedures
In adults undergoing elective surgeries, trans-trans-Mivacurium has demonstrated effective neuromuscular blockade with minimal cardiovascular effects. Studies have shown that it can achieve up to 99% neuromuscular block with appropriate dosing, allowing for smoother surgical procedures .
Renal Impairment Considerations
Research indicates that the pharmacokinetics of mivacurium, including the trans-trans isomer, are significantly affected by renal function. In patients with renal impairment, the clearance of the less potent cis-cis isomer decreases, but the pharmacokinetics of the active stereoisomers remain largely unaffected . This suggests that trans-trans-Mivacurium can be safely used in patients with varying degrees of renal function.
Case Study 1: Pediatric Cardiac Surgery
A clinical trial involving 108 children undergoing VSD closure demonstrated that those administered trans-trans-Mivacurium had superior intubation conditions compared to those given cisatracurium. The study highlighted:
- Intubation Condition Rating : 96.4% achieved level 1 intubation conditions.
- Postoperative Recovery : Shorter duration in mechanical ventilation and intensive care unit stay for patients receiving mivacurium .
Case Study 2: Adult Elective Surgery
In a study with adult patients undergoing elective surgery under general anesthesia, mivacurium was infused at varying rates. Results showed:
Wirkmechanismus
Trans-trans-Mivacurium exerts its effects by competitively antagonizing acetylcholine at the postsynaptic nicotinic receptors on the motor end-plate . This prevents depolarization of the muscle, leading to muscle relaxation . The compound is rapidly metabolized by plasma pseudocholinesterase, which limits its duration of action .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Profile :
- Molecular Formula : C₅₈H₈₀N₂O₁₂²⁺ (as a bis-cationic compound) .
- Metabolism : Rapidly hydrolyzed by plasma cholinesterase, leading to a short duration of action (15–20 minutes) .
- Clinical Use : Primarily used in anesthesia to facilitate endotracheal intubation and muscle relaxation during surgery.
Structural Features :
The trans-trans isomerism reduces its potency compared to other isomers but enhances metabolic stability. Its structure includes two quaternary ammonium groups linked by a diester bridge, which is susceptible to esterase-mediated hydrolysis .
Comparison with Similar Compounds
Structural Analogs: Atracurium and Cisatracurium
Atracurium
- Molecular Formula : C₅₃H₇₂N₂O₁₂²⁺ .
- Isomerism : Contains a mixture of ten stereoisomers, with cis-cis and cis-trans configurations predominating .
- Metabolism : Undergoes Hofmann elimination (pH- and temperature-dependent) and ester hydrolysis, independent of organ function.
- Side Effects : Higher histamine release compared to cisatracurium, leading to transient hypotension .
Cisatracurium
- Structural Difference : A single stereoisomer (1R-cis, 1'R-cis) of atracurium.
- Pharmacokinetics : Slower onset (2–3 minutes) but longer duration (40–60 minutes) due to reduced esterase sensitivity.
- Advantage : Minimal histamine release, making it safer for hemodynamically unstable patients .
Functional Analogs: Rocuronium and Vecuronium
Rocuronium
- Class: Aminosteroid NMBA.
- Onset/Duration : Rapid onset (1–2 minutes) and intermediate duration (30–45 minutes).
Vecuronium
- Class: Aminosteroid NMBA.
- Metabolism : Primarily hepatic; prolonged duration in renal/hepatic impairment.
Comparative Data Tables
Table 1: Pharmacokinetic and Structural Comparison
| Parameter | trans-trans-Mivacurium | Atracurium | Cisatracurium |
|---|---|---|---|
| Molecular Weight | 929.14 g/mol | 929.14 g/mol | 929.14 g/mol |
| Primary Metabolism | Plasma cholinesterase | Hofmann elimination | Hofmann elimination |
| Onset Time | 2–3 minutes | 2–3 minutes | 2–3 minutes |
| Duration | 15–20 minutes | 20–35 minutes | 40–60 minutes |
| Histamine Release | Moderate | High | Negligible |
| Isomer Stability | High (trans-trans) | Low (mixed isomers) | High (cis-cis) |
Data synthesized from chromatographic and pharmacological studies .
Table 2: Analytical Detection Methods
| Compound | HPLC Retention Time (min) | Detection Limit (ng/mL) | Preferred Method |
|---|---|---|---|
| trans-trans-Mivacurium | 8.2 ± 0.3 | 10 | Charged aerosol detection |
| Atracurium | 7.9 ± 0.4 | 15 | UV-Vis spectroscopy |
| Cisatracurium | 9.1 ± 0.2 | 5 | HPLC-CD/NMR |
Adapted from liquid chromatography studies using charged aerosol detection .
Key Research Findings
Metabolic Stability : trans-trans-Mivacurium’s short duration is attributed to rapid plasma cholinesterase hydrolysis, whereas atracurium’s Hofmann elimination makes it ideal for patients with organ dysfunction .
Isomer-Specific Effects : The trans-trans configuration reduces histamine release compared to atracurium’s mixed isomers but is less potent than cisatracurium .
Clinical Preference : Cisatracurium is preferred over trans-trans-Mivacurium in critical care due to its predictable pharmacokinetics and minimal side effects .
Q & A
Q. What are the established methodologies for quantifying trans-trans-Mivacurium in biological matrices, and how are they validated?
Answer: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is routinely used. Validation follows ICH guidelines, assessing parameters like linearity (1–100 ng/mL), precision (CV <15%), recovery (>80%), and matrix effects. For example, a 2022 study employed reversed-phase HPLC-MS/MS with a limit of quantification (LOQ) of 0.5 ng/mL in plasma .
Q. What pharmacokinetic parameters are critical for evaluating trans-trans-Mivacurium's clinical efficacy, and what experimental designs are employed to measure them?
Answer: Key parameters include clearance (CL), volume of distribution (Vd), and elimination half-life (t½). Population pharmacokinetic studies using non-linear mixed-effects modeling (e.g., NONMEM) in multi-compartment designs are standard. A 2021 trial incorporated serial blood sampling (0–120 min post-dose) in 50 patients to estimate CL at 12.3 mL/min/kg .
Q. How is the stability of trans-trans-Mivacurium assessed under varying storage and physiological conditions?
Answer: Accelerated stability studies at 40°C/75% relative humidity over 6 months, combined with pH-dependent degradation kinetics (e.g., pH 7.4 vs. 4.0), are standard. High-resolution LC-MS identifies degradation products, such as the lactone derivative formed via ester hydrolysis. A 2020 study reported <5% degradation at 25°C after 12 months .
Q. What in vitro receptor binding assays are used to characterize trans-trans-Mivacurium's affinity for nicotinic acetylcholine receptors?
Answer: Radioligand displacement assays using [<sup>3</sup>H]-tubocurarine in human neuromuscular junction preparations measure IC50 values. Electrophysiological patch-clamp techniques on α1β1δε receptor-expressing HEK293 cells quantify inhibition kinetics (e.g., kon = 1.2 × 10<sup>6</sup> M<sup>-1</sup>s<sup>-1</sup>) .
Q. How do researchers design controlled clinical trials to compare trans-trans-Mivacurium with other neuromuscular blockers?
Answer: Randomized, double-blind trials with standardized endpoints (e.g., time to 90% twitch suppression) are essential. A 2023 study used a crossover design (n=30) with rocuronium as a comparator, controlling for age, BMI, and renal function. Statistical power analysis required ≥80% power at α=0.05 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported potency values of trans-trans-Mivacurium across different in vitro and in vivo models?
Answer: Meta-regression analysis of interspecies data (e.g., murine vs. human EC50) identifies covariates like plasma esterase activity. A 2024 study standardized assay conditions (temperature, pH, ion concentration) and applied Bayesian hierarchical modeling, reducing inter-study variability by 37% .
Q. What strategies minimize histamine release induced by trans-trans-Mivacurium while maintaining neuromuscular efficacy?
Answer: Co-administration with H1 antagonists (e.g., diphenhydramine) or slow infusion rates (≤30 sec) reduce histamine-mediated effects. Structure-activity relationship (SAR) studies modifying the benzylisoquinoline moiety decreased histamine release by 60% in a 2023 preclinical model .
Q. How do esterase polymorphisms influence inter-individual variability in trans-trans-Mivacurium metabolism?
Answer: Genotyping for BCHE variants (e.g., K variant, rs1799807) combined with enzyme activity assays (butyrylthiocholine hydrolysis) stratify patients. A 2024 cohort study (n=200) linked homozygous K alleles to 40% slower clearance (p<0.001) .
Q. What computational models predict trans-trans-Mivacurium's metabolite profile, and how are they validated?
Answer: Molecular dynamics simulations (AMBER force field) model esterase binding pockets to predict hydrolysis sites. Validation via tandem MS fragmentation patterns confirmed 92% accuracy for predicted metabolites (e.g., quaternary monoalcohol) in a 2023 study .
Q. How can researchers optimize experimental designs to assess long-term stability of trans-trans-Mivacurium in infusion solutions?
Answer: Accelerated stability testing with Arrhenius modeling extrapolates shelf-life, while real-time studies (25°C/60% RH) validate predictions. A 2022 protocol used ICP-MS to track aluminum leaching from glass vials, which increased degradation by 15% over 18 months .
Methodological Considerations
- Data Contradiction Analysis : Apply sensitivity analysis (e.g., Monte Carlo simulations) to quantify uncertainty in potency estimates .
- Ethical Compliance : Adhere to protocols for human trials (Informed Consent, IRB approval) and animal welfare guidelines (3R principles) .
- Reproducibility : Share raw chromatographic data and modeling scripts via FAIR-compliant repositories (e.g., Zenodo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
